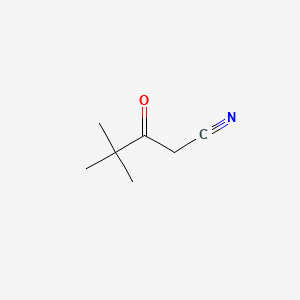
4-フルオロ-2-ニトロフェノール
概要
説明
4-Fluoro-2-nitrophenol is an organic compound with the molecular formula C6H4FNO3. It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a nitro group. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes .
科学的研究の応用
4-Fluoro-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
生化学分析
Biochemical Properties
4-Fluoro-2-nitrophenol plays a significant role in biochemical reactions, particularly in the nitration of phenolic compounds. It interacts with various enzymes and proteins, including iron(III) nitrate nonahydrate and tungstophosphoric acid cesium salt, which catalyze its formation from 4-fluorophenol . These interactions are crucial for the synthesis of other fluorinated and nitro-substituted aromatic compounds, which have applications in pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 4-Fluoro-2-nitrophenol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence can lead to oxidative stress in cells, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Additionally, 4-Fluoro-2-nitrophenol can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-nitrophenol exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the nitration process. This inhibition can lead to the accumulation of reactive intermediates, which can further interact with other biomolecules, causing changes in their structure and function. Additionally, 4-Fluoro-2-nitrophenol can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-nitrophenol can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and heat. Long-term exposure to 4-Fluoro-2-nitrophenol has been shown to cause persistent oxidative stress in cells, leading to chronic alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on the organism, while higher doses can lead to toxic effects. These toxic effects include oxidative damage to tissues, disruption of metabolic processes, and adverse effects on organ function. It is important to determine the threshold levels for safe exposure to 4-Fluoro-2-nitrophenol to avoid potential toxicity .
Metabolic Pathways
4-Fluoro-2-nitrophenol is involved in several metabolic pathways, particularly those related to the degradation of nitroaromatic compounds. It interacts with enzymes such as oxygenases and reductases, which facilitate its breakdown into less toxic metabolites. These metabolic pathways are essential for the detoxification and elimination of 4-Fluoro-2-nitrophenol from the organism .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-nitrophenol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, 4-Fluoro-2-nitrophenol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Fluoro-2-nitrophenol within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-nitrophenol is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization of 4-Fluoro-2-nitrophenol is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is important for understanding the specific biochemical pathways and cellular processes affected by 4-Fluoro-2-nitrophenol .
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitrophenol can be synthesized through the nitration of 4-fluorophenol. The reaction involves the use of iron(III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt as a catalyst . The reaction conditions typically include maintaining a controlled temperature and using an appropriate solvent to facilitate the nitration process.
Industrial Production Methods
In industrial settings, the production of 4-fluoro-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining stringent reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
4-Fluoro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Reduction: The major product of the reduction reaction is 4-fluoro-2-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
作用機序
The mechanism of action of 4-fluoro-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
4-Nitrophenol: Similar structure but lacks the fluorine atom.
2-Fluoro-4-nitrophenol: Similar structure with the positions of the nitro and fluorine groups reversed.
4-Fluoro-2-aminophenol: The amino derivative of 4-fluoro-2-nitrophenol.
Uniqueness
4-Fluoro-2-nitrophenol is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.
特性
IUPAC Name |
4-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRLVDHMIJDWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075348 | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
394-33-2 | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 394-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Fluoro-2-nitrophenol synthesized, and what is the reaction mechanism?
A1: The research article describes the synthesis of 4-Fluoro-2-nitrophenol through the reaction of nitrous acid with 4-fluorophenol in an aqueous trifluoroacetic acid (TFA) solution []. The reaction proceeds with a quantitative yield, meaning nearly all the reactants are converted into the desired product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














